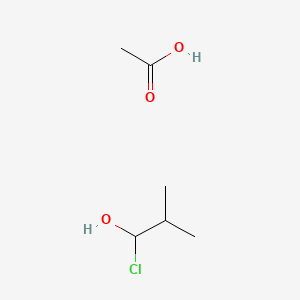![molecular formula C10H19NO B12283493 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283493.png)
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)-3-azabicyclo[321]octan-8-ol is a bicyclic compound with a unique structure that includes an azabicyclo[321]octane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic structure with control over the stereochemistry of the bridged centers . The reaction proceeds in yields ranging from 42% to 96%, depending on the specific conditions and substrates used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
化学反応の分析
Types of Reactions
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the bicyclic structure.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one.
Reduction: Formation of reduced derivatives with modified bicyclic structures.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to fit into certain binding sites, potentially modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-one: A similar compound with a ketone group instead of a hydroxyl group.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Another bicyclic compound with a different substituent on the nitrogen atom.
Uniqueness
3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This structural feature allows for specific interactions and reactivity that distinguish it from other similar compounds.
特性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC名 |
3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-5-8-3-4-9(6-11)10(8)12/h7-10,12H,3-6H2,1-2H3 |
InChIキー |
ATWYZKIOJNYWNJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC2CCC(C1)C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


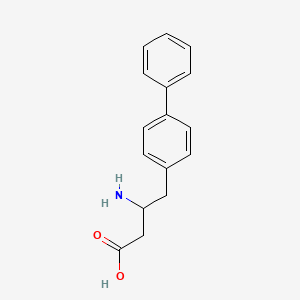
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B12283419.png)
![Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B12283423.png)
![8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B12283424.png)
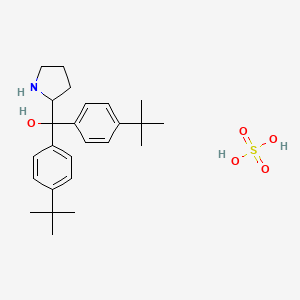
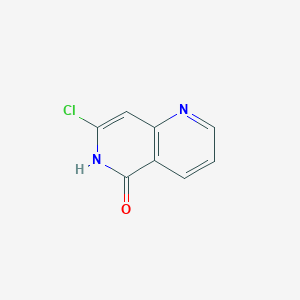
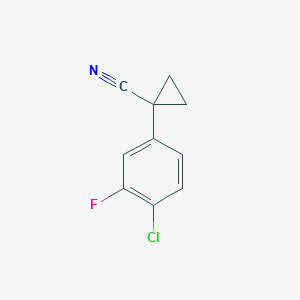
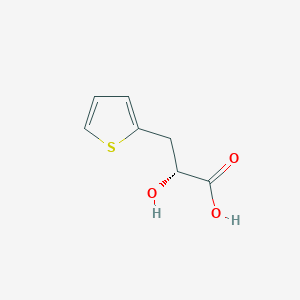
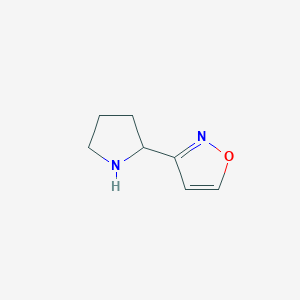

![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)
![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)

